molecular formula C3H7NO2 B3165146 (S)-2-Hydroxypropanamide CAS No. 89673-71-2

(S)-2-Hydroxypropanamide

Cat. No. B3165146
CAS RN: 89673-71-2
M. Wt: 89.09 g/mol
InChI Key: SXQFCVDSOLSHOQ-REOHCLBHSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for these reactions and the products they form .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Hydrogen-Bonded Framework Structure

(S)-2-Hydroxypropanamide, also known as N-hydroxypropanamide, has been studied for its ability to form a unique three-dimensional hydrogen-bonded framework structure. This compound crystallizes in a specific way, demonstrating interesting molecular interactions through hydrogen bonds. These properties may have implications in materials science and crystallography (Ferguson & Glidewell, 2001).

Interaction with Metal Complexes

Research involving 2-amino-N-hydroxypropanamide (a variant of (S)-2-Hydroxypropanamide) and vanadium (V) in aqueous solutions provides insights into chemical speciation and metal complex interactions. This research is crucial for understanding the thermodynamic and structural properties of metal complexes, potentially useful in inorganic chemistry and environmental studies (Duarte et al., 2013).

Nucleophilic Reactivity

The compound (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, related to (S)-2-Hydroxypropanamide, has been studied for its nucleophilic reactivity against dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. This property is significant in synthetic chemistry for the development of new compounds (Hajji et al., 2002).

Antihistaminic Activities

The derivative 2-methylpropanamide of carboxyterfenadine, which is structurally related to (S)-2-Hydroxypropanamide, has been synthesized and evaluated for antihistaminic and anticholinergic activities. This research has implications in pharmaceutical sciences, particularly in the development of new drugs for allergies (Arayne et al., 2017).

Enzymatic Selectivity

A study on a novel S-enantioselective amidase that acts on a derivative of (S)-2-Hydroxypropanamide highlights its enzymatic selectivity. This research is important in biochemistry and enzymology, providing insights into enantioselective processes, which are crucial in the pharmaceutical industry (Fuhshuku et al., 2015).

Polymer Chemistry

Research involving 2-acrylamido-2-methylpropane sulfonic acid, related to (S)-2-Hydroxypropanamide, focuses on the synthesis of copolymers and their potential applications in industrial processes. This area is significant in the field of polymer chemistry and material sciences (Bray et al., 2017).

Antiplasmodial Activity

3-Hydroxypropanamidines, a class derived from (S)-2-Hydroxypropanamide, demonstrate potent antiplasmodial activity. This is particularly important in the field of medicinal chemistry for the development of new treatments against malaria (Knaab et al., 2021).

Environmental Applications

The study of HEA/AMPS copolymer hydrogels, which involve derivatives of (S)-2-Hydroxypropanamide, for heavy metal ion adsorption in wastewater treatment highlights its environmental application. This research is crucial for environmental engineering and sustainability (Li et al., 2013).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve understanding how it interacts with biological systems to produce its effects .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact .

properties

IUPAC Name

(2S)-2-hydroxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQFCVDSOLSHOQ-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Hydroxypropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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